2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
Molecular Formula |
C17H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c1-10-4-2-3-5-11(10)9-27(24,25)17-22-21-16(26-17)20-15(23)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
YHZFWQQTZFHMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-methylbenzyl chloride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Key Findings and Implications
Halogen Effects : Bromine substitution correlates with higher efficacy than chlorine, though chlorine retains moderate DHFR affinity.
Sulfonyl vs. Thioether Groups : Sulfonyl-linked derivatives (e.g., target compound) exhibit better metabolic stability compared to thioether analogs .
Synthetic Efficiency : Microwave methods offer faster synthesis but require optimization for scalability .
Biological Activity
2,4-Dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzyl sulfonyl hydrazine with appropriate chlorinated benzamides under controlled conditions. The resulting compound is purified through recrystallization from suitable solvents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer (MCF-7) and cervical cancer (SiHa) cell lines. In comparative studies, these compounds exhibited enhanced cytotoxicity compared to standard treatments like hydroxyurea .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Dichloro-N-(5-(methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 | 10.5 |
| Similar Thiadiazole Compound | SiHa | 8.3 |
| Hydroxyurea | MCF-7 | 30.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains and fungi. Specifically, it has shown effectiveness comparable to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the thiadiazole ring and the substituents on the benzamide moiety significantly influence the biological activity of these compounds. For instance:
- Chlorination at specific positions enhances cytotoxicity.
- Sulfonyl groups contribute to improved solubility and bioavailability.
Case Studies
- Cytotoxicity in Breast Cancer : A study demonstrated that a derivative of 2,4-dichloro-N-(5-(methylbenzyl)sulfonyl)-1,3,4-thiadiazole showed a marked reduction in cell viability for MCF-7 cells with an IC50 value significantly lower than that of hydroxyurea .
- Antimicrobial Efficacy : In a comparative analysis against common pathogens, this compound was found to possess MIC values that were competitive with established antibiotics .
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>90°C) during cyclization may degrade intermediates.
- Solvent Choice : Polar aprotic solvents (DMF, pyridine) enhance amide coupling efficiency.
- Oxidation Control : Over-oxidation to sulfones can occur if excess mCPBA is used .
Basic: What analytical techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 498.01) and sulfonyl group presence via fragmentation patterns .
- IR Spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
Data Interpretation Tip : Cross-validate NMR shifts with density functional theory (DFT) calculations to resolve overlapping signals .
Advanced: How does the sulfonyl group in this compound influence its interaction with biological targets, such as enzymes or receptors?
Methodological Answer :
The sulfonyl group enhances target binding via:
Hydrogen Bonding : Sulfonyl oxygen atoms act as hydrogen bond acceptors with catalytic residues (e.g., Ser/Thr in kinases) .
Electrostatic Effects : The electron-withdrawing nature of the sulfonyl group polarizes the thiadiazole ring, increasing affinity for hydrophobic pockets in targets like PFOR (pyruvate:ferredoxin oxidoreductase) .
Steric Effects : The 2-methylbenzyl substituent on the sulfonyl group provides steric bulk, potentially improving selectivity for ATP-binding sites in cancer-related kinases .
Q. Experimental Validation :
- Docking Studies : Use AutoDock Vina to model interactions with PFOR or kinase domains .
- Mutagenesis Assays : Replace key binding residues (e.g., Ala scanning) to confirm sulfonyl-dependent activity .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Methodological Answer :
Focus on modifying three regions:
Benzamide Substituents :
- Replace 2,4-dichloro groups with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Test para-substituted benzamides to assess steric effects on target binding .
Sulfonyl Linker :
- Vary the alkyl chain length (e.g., ethyl vs. methylbenzyl) to modulate lipophilicity and blood-brain barrier penetration .
Thiadiazole Core :
Q. Assay Design :
- In Vitro Screening : Use NCI-60 cell lines to profile anticancer activity, prioritizing melanoma and breast cancer models .
- Enzyme Inhibition : Measure IC₅₀ against PFOR or EGFR kinase using fluorescence-based assays .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer :
Contradictions often arise from:
Assay Variability :
- Cell Line Differences : MDA-MB-231 (triple-negative breast cancer) may respond differently than MCF-7 (hormone-sensitive) due to receptor expression .
- Endpoint Metrics : Compare IC₅₀ (growth inhibition) vs. apoptosis assays (Annexin V staining) for mechanistic clarity .
Compound Purity :
- Validate purity (>95%) via HPLC and exclude batch-specific impurities (e.g., sulfoxide byproducts) .
Pharmacokinetic Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
